2-(2-Aminopyridin-1-ium-1-yl)acetate

Description

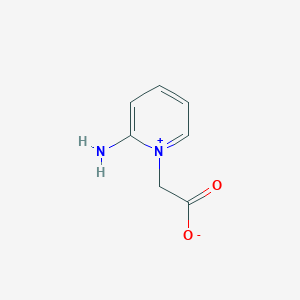

2-(2-Aminopyridin-1-ium-1-yl)acetate (CAS: 479348-68-0) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It features a pyridinium ring substituted with an amino group at the 2-position and an acetate moiety. The compound is provided as a research-grade material (≥98% purity) in 10 mM solution form, stored at room temperature with protection from light . Its solubility varies by solvent, requiring tailored preparation of stock solutions for experimental use.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-1-ium-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)N)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomer: 2-(4-Aminopyridin-1-ium-1-yl)acetate

This compound (CAS: N/A) shares the same molecular formula and weight as the target molecule but differs in the substitution position of the amino group (4-position instead of 2-position). The positional isomerism alters electronic distribution and steric effects:

- Hydrogen Bonding: The 2-amino configuration may facilitate unique hydrogen-bonding patterns, influencing crystal packing or ligand-receptor interactions in biological systems .

Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS: 5552-83-0)

- Structure : Contains a neutral pyridine ring with a methyl group at the 6-position and an ethyl acetate substituent.

- Molecular Weight : Higher (178.21 g/mol) due to the ethyl ester and methyl group.

- Solubility : Likely more lipophilic than the target compound, favoring organic solvents.

- Applications : Serves as an intermediate in synthesizing pharmaceuticals or agrochemicals, leveraging the pyridine core’s stability .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A)

- Structure : Pyrimidine ring with thioether and thietanyloxy substituents, linked to an ethyl acetate group.

- Key Differences: The pyrimidine ring (vs.

- Applications : Used in drug discovery for its heterocyclic diversity, possibly in antiviral or anticancer agents .

Comparative Data Table

Key Research Findings and Implications

- Charge and Reactivity: The pyridinium core in this compound introduces a positive charge, enhancing aqueous solubility compared to neutral analogs like Ethyl 2-(6-methylpyridin-2-yl)acetate. This property is critical for applications requiring ionic interactions, such as catalysis or biomolecular binding .

- Biological Relevance: While imidazole-based acetates (e.g., compounds in ) are explored for medicinal chemistry, the aminopyridinium derivatives may offer unique pharmacokinetic profiles due to their charged state .

- Synthetic Flexibility : The acetate group in the target compound allows facile derivatization, similar to ethyl esters in , enabling modular synthesis of derivatives for structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.